- Catalytic enantioselective epoxidation of nitroalkenes, Chemical Communications (Cambridge, 2016, 52(65), 10060-10063

Cas no 95088-20-3 (N-(4-Trifluoromethylbenzyl)cinchoninium Bromide)

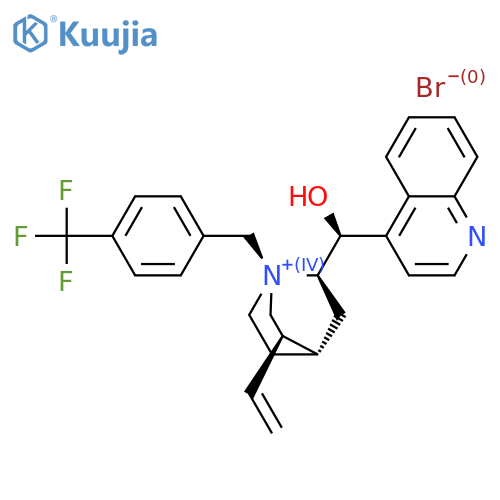

95088-20-3 structure

Nome do Produto:N-(4-Trifluoromethylbenzyl)cinchoninium Bromide

N.o CAS:95088-20-3

MF:C27H28BrF3N2O

MW:533.423236846924

MDL:MFCD00082433

CID:61764

PubChem ID:11421253

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Propriedades químicas e físicas

Nomes e Identificadores

-

- N-(4-Trifloromethybenzyl)cinchoninum bromide

- (S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide

- N-(4-TRIFLUOROMETHYLBENZYL)CINCHONINIUM BROMIDE

- U112

- N-(4-Trifluoromethylbenzyl)cinchoniniumbromide

- N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide, 80%

- N-[4-(trifluoromethyl)benzy]cinchoninium bromide

- N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide

- (2R,4S,5R)-2-((S)-hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinyl-1-azoniabicyclo[2.2.2]octane bromide

- 95088-20-3

- SCHEMBL1657858

- n-[4-(trifluoromethyl)benzyl]-cinchoninium bromide

- (2R,4S,5R)-2-((S)-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide

- (S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide

- N-(4-Trifluoromethylbenzyl)cinchoninium Bromide

-

- MDL: MFCD00082433

- Inchi: 1S/C27H28F3N2O.BrH/c1-2-19-17-32(16-18-7-9-21(10-8-18)27(28,29)30)14-12-20(19)15-25(32)26(33)23-11-13-31-24-6-4-3-5-22(23)24;/h2-11,13,19-20,25-26,33H,1,12,14-17H2;1H/q+1;/p-1/t19-,20-,25+,26-,32+;/m0./s1

- Chave InChI: LOCWWLLFHKDFLF-IGKFHUQKSA-M

- SMILES: C(C1C=CC(C(F)(F)F)=CC=1)[N@+]12CC[C@H]([C@H](C1)C=C)C[C@@H]2[C@H](C1C=CN=C2C=CC=CC=12)O.[Br-]

Propriedades Computadas

- Massa Exacta: 532.13400

- Massa monoisotópica: 532.13371g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 6

- Contagem de Átomos Pesados: 34

- Contagem de Ligações Rotativas: 5

- Complexidade: 691

- Contagem de Unidades Ligadas Covalentemente: 2

- Contagem de Estereocentros Átomos Definidos: 4

- Contagem de Estereocentros Átomos Indefinidos: 1

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

- XLogP3: nothing

- Superfície polar topológica: 33.1Ų

Propriedades Experimentais

- Cor/Forma: Pale yellow powder

- Ponto de Fusão: 245 ºC (dec.)

- Ponto de ebulição: °Cat760mmHg

- Ponto de Flash: °C

- PSA: 33.12000

- LogP: 2.86120

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Informações de segurança

- WGK Alemanha:3

- Código da categoria de perigo: R36/37/38

- Instrução de Segurança: S22-S24/25-S26-S36

- CÓDIGOS DA MARCA F FLUKA:3

-

Identificação dos materiais perigosos:

- Frases de Risco:R36/37/38

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | T902025-50mg |

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide |

95088-20-3 | 50mg |

$75.00 | 2023-05-17 | ||

| TRC | T902025-10mg |

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide |

95088-20-3 | 10mg |

$64.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | D634569-5g |

(S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide |

95088-20-3 | 98% | 5g |

$695 | 2024-08-03 | |

| eNovation Chemicals LLC | D634569-1g |

(S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide |

95088-20-3 | 98% | 1g |

$225 | 2024-08-03 | |

| A2B Chem LLC | AI63884-100mg |

N-(4-Trifluoromethylbenzyl)cinchoninium bromide |

95088-20-3 | 95% | 100mg |

$46.00 | 2024-07-18 | |

| 1PlusChem | 1P00IJ70-100mg |

Cinchonanium, 9-hydroxy-1-[[4-(trifluoromethyl)phenyl]methyl]-, bromide,(9S)- |

95088-20-3 | 98% | 100mg |

$90.00 | 2024-04-19 | |

| A2B Chem LLC | AI63884-1g |

N-(4-Trifluoromethylbenzyl)cinchoninium bromide |

95088-20-3 | 95% | 1g |

$250.00 | 2024-07-18 | |

| Aaron | AR00IJFC-100mg |

Cinchonanium, 9-hydroxy-1-[[4-(trifluoromethyl)phenyl]methyl]-, bromide,(9S)- |

95088-20-3 | 98% | 100mg |

$66.00 | 2025-02-13 | |

| A2B Chem LLC | AI63884-250mg |

N-(4-Trifluoromethylbenzyl)cinchoninium bromide |

95088-20-3 | 95% | 250mg |

$80.00 | 2024-07-18 | |

| eNovation Chemicals LLC | D634569-1g |

(S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide |

95088-20-3 | 98% | 1g |

$225 | 2025-03-01 |

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Método de produção

Método de produção 1

Condições de reacção

Referência

Método de produção 2

Condições de reacção

Referência

- Asymmetric epoxidation of α,β-unsaturated ketones under phase-transfer catalyzed conditions, Tetrahedron Letters, 1998, 39(41), 7563-7566

Método de produção 3

Condições de reacção

1.1 Solvents: Tetrahydrofuran ; 3 h, 80 °C; 80 °C → 25 °C

Referência

- Asymmetric Alkylation of Anthrones, Enantioselective Total Synthesis of (-)- and (+)-Viridicatumtoxins B and Analogues Thereof: Absolute Configuration and Potent Antibacterial Agents, Journal of the American Chemical Society, 2017, 139(10), 3736-3746

Método de produção 4

Condições de reacção

1.1 Solvents: Tetrahydrofuran ; 4 h, 80 °C; 80 °C → rt

1.2 Reagents: Diethyl ether ; 0.5 h, rt

1.2 Reagents: Diethyl ether ; 0.5 h, rt

Referência

- Synthesis of cinchonine quaternary ammonium salts and the catalysis of asymmetric alkylation, Gaodeng Xuexiao Huaxue Xuebao, 2010, 31(8), 1564-1569

Método de produção 5

Condições de reacção

Referência

- Synthesis and antimicrobial activity of enantioenriched viridicatumtoxin B analogs, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

Referência

- Monodeazacinchona alkaloid derivatives: synthesis and preliminary applications as phase-transfer catalysts, European Journal of Organic Chemistry, 2002, (13), 2087-2093

Método de produção 7

Condições de reacção

Referência

- Asymmetric Weitz-Scheffer epoxidation of isoflavones with hydroperoxides mediated by optically active phase-transfer catalysts, Journal of Organic Chemistry, 2002, 67(1), 259-264

Método de produção 8

Condições de reacção

Referência

- Asymmetric synthesis of N-arylaziridines, Tetrahedron: Asymmetry, 2002, 12(24), 3349-3365

Método de produção 9

Condições de reacção

1.1 Solvents: Tetrahydrofuran ; 3.5 h, reflux

Referência

- Asymmetric Direct α-Hydroxylation of β-Oxo Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts, European Journal of Organic Chemistry, 2010, (34), 6525-6530

Método de produção 10

Condições de reacção

1.1 Solvents: Isopropanol ; reflux

Referência

- Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors, Pharmaceuticals, 2022, 15(10),

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Raw materials

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Preparation Products

N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Literatura Relacionada

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

4. Back matter

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

95088-20-3 (N-(4-Trifluoromethylbenzyl)cinchoninium Bromide) Produtos relacionados

- 2586654-89-7(1,3-Benzenediol, 4-(8-methoxy-2-quinolinyl)-)

- 21702-27-2(1,2-Ethanediamine,N1-(2-methylphenyl)-)

- 1428364-97-9(4-oxo-N-{1-(pyridine-3-sulfonyl)piperidin-4-ylmethyl}-4H-chromene-2-carboxamide)

- 1697205-76-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid)

- 849137-14-0(N-(1-cyanocyclopentyl)-2-(4-methyl-1,3-thiazol-2-yl)sulfanylacetamide)

- 2229504-77-0(3,3-difluoro-3-(2-methoxy-6-methylpyridin-4-yl)propan-1-ol)

- 2229659-13-4({1-1-(furan-2-yl)prop-1-en-2-ylcyclobutyl}methanol)

- 320350-67-2(3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one)

- 1807260-23-6(Methyl 2-cyano-6-ethyl-3-methylphenylacetate)

- 2680673-01-0(benzyl N-(2-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:95088-20-3)N-(4-Trifluoromethylbenzyl)cinchoninium Bromide

Pureza:99%

Quantidade:1g

Preço ($):364